Viburgenin is predominantly found in plants such as Viburnum opulus (European cranberry bush) and Viburnum tinus (laurustinus). These plants have been used in folk medicine for their anti-inflammatory, analgesic, and antipyretic properties. The extraction of Viburgenin from these plants can be achieved through various methods, including solvent extraction and chromatographic techniques.
Chemically, Viburgenin belongs to the flavonoid class, which is known for its diverse biological activities. It is specifically categorized under flavanones, which are characterized by a saturated C-ring in their structure. This classification is significant as flavonoids are widely studied for their antioxidant properties and potential health benefits.
In chemical synthesis, starting materials such as phenolic compounds can undergo reactions under specific conditions (temperature, pressure, and catalysts) to yield Viburgenin. For instance, the use of Lewis acids in cyclization reactions can facilitate the formation of the flavanone structure.
The molecular structure of Viburgenin features a flavanone backbone with hydroxyl groups that contribute to its biological activity. The chemical formula is .
Viburgenin can participate in various chemical reactions due to its functional groups:
Reactions involving Viburgenin often require specific conditions such as controlled pH and temperature to ensure selectivity and yield. For example, oxidation reactions may utilize oxidizing agents like potassium permanganate under acidic conditions.
The mechanism of action of Viburgenin involves its interaction with cellular pathways that regulate inflammation and oxidative stress. It exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Research indicates that Viburgenin may modulate signaling pathways associated with inflammation, such as NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways, contributing to its anti-inflammatory effects.
Viburgenin has been studied for various applications:
Research continues into the therapeutic potential of Viburgenin, particularly concerning chronic inflammatory diseases and oxidative stress-related conditions. Its natural origin also makes it an attractive candidate for further development in herbal medicine and functional foods.
Viburgenin belongs to the ursane-type triterpenoid family, characterized by a pentacyclic C30 scaffold. Its biosynthesis initiates with the cyclization of 2,3-oxidosqualene—a universal triterpenoid precursor—catalyzed by oxidosqualene cyclases (OSCs). This reaction proceeds through a polycyclic protosteryl cation intermediate, where chair-boat-chair conformational folding enables D-ring expansion and E-ring formation [7]. The final deprotonation step yields ursenol, Viburgenin's immediate precursor.
Post-cyclization modifications involve cytochrome P450-dependent monooxygenases (CYP716 family) that mediate site-specific oxidations at C-28 to form carboxyl groups and at C-3 for hydroxylation. Glycosyltransferases subsequently attach sugar moieties (e.g., glucose or rhamnose) to enhance solubility and bioactivity. Notably, Viburgenin-producing species express unique OSC isoforms (e.g., β-amyrin synthase variants) that favor the ursane skeleton over oleanane or lupane configurations [7].
Table 1: Key Enzymes in Viburgenin Biosynthesis
Enzyme Class | Gene Family | Function | Product Specificity |
---|---|---|---|
Oxidosqualene cyclase | OSC-βAS2 | Squalene cyclization | Ursenol |
Cytochrome P450 | CYP716A247 | C-28 oxidation | Ursolic acid |
Glycosyltransferase | UGT73AH1 | C-3 glucosylation | Viburgenin glycosides |
Viburgenin accumulation exhibits significant interspecies variation. In Viburnum species (e.g., V. opulus), biosynthetic activity localizes predominantly to epidermal trichomes and fruit exocarps, where specialized plastids generate isopentenyl diphosphate (IPP) precursors via the methylerythritol phosphate (MEP) pathway [7]. Transcriptomic analyses reveal that V. opulus expresses OSC and P450 genes at levels 12-fold higher than non-producing relatives like Sambucus nigra.
Contrastingly, Oenothera cheiranthifolia synthesizes structurally related triterpenes (e.g., cheiranthic acid) through analogous pathways but utilizes distinct P450 isoforms (CYP716C subfamily) for C-19 oxidation. This divergence underscores evolutionary neofunctionalization of enzyme families. Tissue-specific metabolite profiling further demonstrates that Viburgenin derivatives concentrate in root bark (98 µg/g) versus leaves (≤5 µg/g) in V. prunifolium, indicating compartmentalized biosynthesis [7].
Table 2: Viburgenin Distribution in Plant Tissues
Plant Species | Tissue | Major Triterpene | Concentration (µg/g DW) |
---|---|---|---|
Viburnum opulus | Fruit exocarp | Viburgenin-3-O-glucoside | 3464 |
Viburnum prunifolium | Root bark | Viburgenin aglycone | 175 |
Oenothera cheiranthifolia | Aerial parts | Cheiranthic acid | 91 |
The carbon flux toward Viburgenin is tightly regulated by transcriptional and metabolic feedback loops. Key transcription factors include:
Precursor competition arises from parallel terpenoid pathways. In flowers, geranyl diphosphate synthase (GPS) diverts IPP toward monoterpenes, reducing Viburgenin accumulation by 40%. Environmental stressors modulate this balance; UV-B exposure upregulates HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) expression 6.2-fold, increasing mevalonate pathway flux and elevating Viburgenin titers by 210% [7].
Table 3: Regulatory Factors Influencing Viburgenin Biosynthesis
Regulator | Type | Target Genes | Effect on Viburgenin |
---|---|---|---|
MYB39 | Transcription factor | OSC, CYP716 | +210% overexpression |
Jasmontate | Phytohormone | MYB39 promoter | +150% accumulation |
UV-B radiation | Environmental cue | HMGR, DXR | +90–210% increase |
Genomic analyses reveal that Viburgenin biosynthetic genes occur in microsyntenic blocks conserved across asterid plants. In Viburnum trilobum, a 450-kb locus contains OSC-βAS2, CYP716A247, and UGT73AH1—collinear with regions in Olea europaea and Fraxinus excelsior [6] [10]. This synteny persists despite 58 million years of divergence, evidenced by synonymous substitution rates (Ks = 1.78–2.03) indicating purifying selection.
Horizontal gene transfer is improbable due to the absence of flanking transposases. Instead, gene clusters likely stabilized through cis-regulatory element conservation. Interspecies point projection (IPP) algorithms identify 32 conserved noncoding sequences (CNSs) near Viburgenin genes, including MYB39-binding motifs essential for coordinated expression [10]. Crucially, cluster integrity correlates with ecological adaptation; fragmented synteny in non-producing Lonicera species coincides with loss of herbivore resistance.
Table 4: Synteny Conservation in Viburgenin Gene Clusters
Genomic Feature | Viburnum spp. | Olea europaea | Fraxinus spp. | Lonicera spp. (Non-producer) |
---|---|---|---|---|
OSC-βAS2 position | 45.2 Mb | 18.7 Mb | 33.9 Mb | Scattered |
CYP716A247 distance to OSC | 28 kb | 31 kb | 42 kb | >500 kb |
Conserved MYB motifs | 32 | 29 | 24 | 0 |
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